2,2,3,3-Tetrafluoropropyl 4-((chloroacetyl)amino)benzenesulfonate

Lipophilicity Drug Design PRMT1

This bifunctional scaffold integrates a single chloroacetyl warhead with a tetrafluoropropyl sulfonate ester (XLogP3=2.5), offering orthogonal reactivity for covalent fragment screening and sulfonamide library synthesis. Its mono-electrophilic character minimizes off-target crosslinking versus bis-electrophilic probes, while the moderate lipophilicity balances cellular permeability with aqueous solubility. Procure pre-functionalized material at 90% purity to bypass multi-step synthesis from 2,2,3,3-tetrafluoropropanol and 4-amino-benzenesulfonyl chloride precursors.

Molecular Formula C11H10ClF4NO4S
Molecular Weight 363.71
CAS No. 324058-16-4
Cat. No. B2606307
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2,3,3-Tetrafluoropropyl 4-((chloroacetyl)amino)benzenesulfonate
CAS324058-16-4
Molecular FormulaC11H10ClF4NO4S
Molecular Weight363.71
Structural Identifiers
SMILESC1=CC(=CC=C1NC(=O)CCl)S(=O)(=O)OCC(C(F)F)(F)F
InChIInChI=1S/C11H10ClF4NO4S/c12-5-9(18)17-7-1-3-8(4-2-7)22(19,20)21-6-11(15,16)10(13)14/h1-4,10H,5-6H2,(H,17,18)
InChIKeyLCUFAEVSZPSJQE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.05 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2,2,3,3-Tetrafluoropropyl 4-((chloroacetyl)amino)benzenesulfonate (CAS 324058-16-4): Procurement-Grade Structural & Physicochemical Baseline


2,2,3,3-Tetrafluoropropyl 4-((chloroacetyl)amino)benzenesulfonate (CAS 324058‑16‑4; PubChem CID 2135958) is a fluorinated sulfonate ester featuring a para-chloroacetamide-substituted aromatic ring [1]. With a molecular formula of C₁₁H₁₀ClF₄NO₄S (MW 363.71 g·mol⁻¹), the compound integrates an electrophilic chloroacetyl warhead with a tetrafluoropropyl sulfonate ester moiety, positioning it as a bifunctional intermediate in medicinal chemistry and chemical biology [1]. Computed physicochemical properties include an XLogP3 of 2.5, one hydrogen-bond donor, eight hydrogen-bond acceptors, and seven rotatable bonds [1]. The compound is listed in the Sigma‑Aldrich catalog as an AldrichCPR (custom product request) item and is commercially sourced through Enamine at 90% purity [2].

Why In-Class Chloroacetyl Benzenesulfonates Cannot Substitute for 2,2,3,3-Tetrafluoropropyl 4-((chloroacetyl)amino)benzenesulfonate


Compounds within the chloroacetyl‑benzenesulfonate class diverge sharply in their physicochemical and reactivity profiles due to variation in the ester moiety, sulfonyl oxidation state, and aromatic substitution pattern. The tetrafluoropropyl ester imparts a computed XLogP3 of 2.5, which is substantially more moderate than the LogP of 4.10 reported for the bis‑chloroacetyl sulfone TC‑E 5003 (CAS 17328‑16‑4) , while the sulfonate ester linkage eliminates the hydrogen‑bond donor capacity present in sulfonamide analogs such as 2‑chloro‑N‑(4‑sulfamoylphenyl)acetamide (CAS 14949‑01‑0) . These differences mean that even closely related chloroacetyl‑bearing molecules cannot be interchanged without altering lipophilicity‑dependent properties (membrane permeability, non‑specific binding) and hydrogen‑bonding interactions critical to target engagement .

Quantitative Differentiation Evidence: 2,2,3,3-Tetrafluoropropyl 4-((chloroacetyl)amino)benzenesulfonate vs. Closest Analogs


Lipophilicity Modulation: Tetrafluoropropyl Sulfonate Ester vs. Bis-Chloroacetyl Sulfone Core in PRMT1 Inhibitor Space

The target compound displays a computed XLogP3 of 2.5, which is 1.6 LogP units lower than the bis‑chloroacetyl sulfone TC‑E 5003 (LogP = 4.10), a known PRMT1 inhibitor [1]. In drug discovery, lipophilic ligand efficiency (LLE) metrics penalize excessively high LogP values for promiscuous off‑target binding and poor pharmacokinetic profiles; the moderated lipophilicity of the tetrafluoropropyl sulfonate ester may offer a more favorable starting point for lead optimization campaigns targeting intracellular methyltransferases . This comparison is cross‑study computable; no direct head‑to‑head biological assay data exist for the target compound [1].

Lipophilicity Drug Design PRMT1 Methyltransferase Inhibition Lead Optimization

Hydrogen-Bond Donor Architecture: Sulfonate Ester vs. Primary Sulfonamide Chloroacetyl Analogs

The target compound possesses exactly one hydrogen-bond donor (the chloroacetamide NH), whereas the sulfonamide analog 2‑chloro‑N‑(4‑sulfamoylphenyl)acetamide (CAS 14949‑01‑0) carries three H‑bond donors (amide NH plus two sulfonamide NH₂ hydrogens) [1]. Hydrogen‑bond donor count is a critical determinant of passive membrane permeability, with each additional donor typically reducing permeability by approximately one log unit in parallel artificial membrane permeability assays (PAMPA) [2]. The reduced donor count of the target compound predicts superior passive permeability relative to sulfonamide‑terminated chloroacetyl derivatives, an advantage for intracellular target engagement. This is a class‑level inference based on well‑established medicinal chemistry principles; direct permeability measurements for the target compound have not been published.

Hydrogen Bonding Permeability Sulfonate Ester Sulfonamide Bioisostere

Electrophilic Warhead Capacity: Mono-Chloroacetyl vs. Bis-Chloroacetyl Architecture in Covalent Inhibitor Design

The target compound presents a single chloroacetyl electrophilic warhead on a para‑aminobenzenesulfonate scaffold, contrasting with TC‑E 5003 (CAS 17328‑16‑4), which displays two chloroacetamide groups on a bis‑phenyl sulfone core. TC‑E 5003 has a reported PRMT1 IC₅₀ of 1.5 μM in a methylation assay [1]. The mono‑chloroacetyl architecture of the target compound reduces the potential for non‑selective crosslinking compared to bis‑electrophilic analogs, which is a documented concern in covalent probe development where poly‑electrophilic molecules exhibit higher off‑target reactivity [2]. The tetrafluoropropyl sulfonate ester additionally serves as a latent leaving group, enabling further derivatization via nucleophilic displacement — a synthetic versatility not available with the sulfone‑linked TC‑E 5003 scaffold. This is a class‑level inference supplemented by literature on chloroacetamide electrophile selectivity; no direct selectivity profiling of the target compound is published.

Covalent Inhibitor Electrophilic Warhead Chloroacetamide Target Selectivity Chemical Biology Probe

Physicochemical Property Differentiation from 2,2,3,3-Tetrafluoropropyl 4-Methylbenzenesulfonate (CAS 786-31-2)

Direct comparison of computed and experimentally reported properties reveals substantial divergence between the target compound and its closest tetrafluoropropyl sulfonate ester analog lacking the chloroacetamide functionality. The target compound (CAS 324058‑16‑4) has a predicted boiling point of 497.7 ± 45.0 °C, density of 1.532 ± 0.06 g·cm⁻³, and MW of 363.71 g·mol⁻¹, whereas 2,2,3,3‑tetrafluoropropyl 4‑methylbenzenesulfonate (CAS 786‑31‑2) exhibits a measured boiling point of 134 °C, density of 1.4 g·cm⁻³, and MW of 286.24 g·mol⁻¹ [1]. The 363 °C higher boiling point and 0.13 g·cm⁻³ greater density of the target compound reflect the additional intermolecular hydrogen‑bonding and polarizability conferred by the chloroacetamide moiety. These differences have practical implications for purification method selection (distillation vs. chromatography), storage condition requirements, and formulation strategies [1].

Physicochemical Properties Thermal Stability Density Procurement Specification

Procurement Specification Differentiation: Custom Synthesis Availability vs. Stock Catalog Analogs

The target compound is available exclusively through custom product request channels (Sigma‑Aldrich AldrichCPR, Enamine custom synthesis at 90% purity, $246.00 per 0.05 g), contrasting with stock‑catalog availability of simpler tetrafluoropropyl sulfonate esters such as CAS 786‑31‑2 (available at 97–98% purity from multiple vendors, including Fluorochem and Bide Pharm) [1]. The limited commercial sourcing of the target compound reflects its specialized bifunctional architecture and lower production volume, which translates to longer lead times and higher unit costs for procurement. For research programs requiring the combined chloroacetyl electrophile and tetrafluoropropyl sulfonate ester in a single building block, the target compound eliminates the need for multi‑step in‑house synthesis, potentially offsetting higher material costs through reduced labor and accelerated SAR cycles. This evidence is based on vendor catalog comparisons as of the search date.

Chemical Procurement Custom Synthesis Purity Specification Availability Lead Time

Evidence-Backed Application Scenarios for 2,2,3,3-Tetrafluoropropyl 4-((chloroacetyl)amino)benzenesulfonate Procurement


Covalent Fragment and Probe Development Targeting Cysteine-Dependent Methyltransferases

The mono‑chloroacetyl warhead combined with a moderate‑lipophilicity tetrafluoropropyl sulfonate ester (XLogP3 = 2.5) makes this compound a viable starting scaffold for covalent fragment screening against PRMT family methyltransferases. In contrast to the bis‑electrophilic TC‑E 5003 (IC₅₀ = 1.5 μM for PRMT1), the single electrophilic center is expected to reduce off‑target crosslinking while the sulfonate ester can be exploited for subsequent structure‑guided elaboration [1]. Procurement of this pre‑functionalized building block bypasses the need for multi‑step synthesis of the tetrafluoropropyl sulfonate ester from 2,2,3,3‑tetrafluoropropanol and 4‑amino‑benzenesulfonyl chloride precursors [2].

Modular Synthesis of Fluorinated Sulfonamide Libraries via Late-Stage Sulfonate Ester Displacement

The sulfonate ester linkage serves as a latent leaving group for nucleophilic displacement with amines, enabling divergent synthesis of sulfonamide libraries without affecting the chloroacetyl warhead. This orthogonal reactivity is absent in sulfone‑based analogs such as TC‑E 5003 (CAS 17328‑16‑4), where the bis‑phenyl sulfone core cannot undergo analogous substitution [1]. The higher boiling point (predicted 497.7 °C vs. 134 °C for CAS 786‑31‑2) necessitates chromatographic rather than distillative purification, a practical consideration for process chemists scaling up library production [2].

Lipophilicity‑Guided Lead Optimization in Intracellular Target Campaigns

With a computed XLogP3 of 2.5, this compound occupies a lipophilicity window that is 1.6 LogP units lower than the bis‑chloroacetyl sulfone TC‑E 5003 (LogP = 4.10) but higher than polar sulfonamide analogs such as 2‑chloro‑N‑(4‑sulfamoylphenyl)acetamide (LogP ≈ 0.5–2.4) [1]. This intermediate lipophilicity profile is desirable for balancing cellular permeability with aqueous solubility in lead optimization programs targeting intracellular enzymes, where excessively lipophilic starting points frequently suffer from poor pharmacokinetics and promiscuous binding [2]. The single hydrogen‑bond donor (vs. three for sulfonamide analogs) further supports passive membrane permeability, a critical parameter for cytosolic and nuclear target engagement [2].

Chemical Biology Tool Compound Requiring Defined Single-Electrophile Architecture

For target identification studies using activity‑based protein profiling (ABPP) or covalent pull‑down proteomics, a mono‑electrophilic probe is essential to minimize crosslinking artifacts that complicate target deconvolution. The target compound supplies a single chloroacetyl warhead on a benzenesulfonate scaffold, contrasting with bis‑electrophilic alternatives, and the tetrafluoropropyl group provides a distinctive mass tag (ΔMW ≈ +77 Da vs. non‑fluorinated analogs) that aids in mass spectrometry‑based identification of covalently modified peptides [1]. Procurement of the pre‑assembled bifunctional scaffold from custom synthesis channels (Enamine, Sigma‑Aldrich AldrichCPR) ensures batch‑to‑batch consistency for reproducible chemical biology experiments [2].

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